molecular formula C18H22N4O2 B6977408 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide

2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide

Cat. No.: B6977408
M. Wt: 326.4 g/mol
InChI Key: VBWUPUSXZNRCDA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core with a pyrazole ring and a piperidine moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Properties

IUPAC Name

2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-4-3-5-13(2)16(12)17(23)21-15-6-8-22(9-7-15)18(24)14-10-19-20-11-14/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWUPUSXZNRCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC2CCN(CC2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is to react 1H-pyrazole-4-carboxylic acid with piperidin-4-amine under dehydration conditions to form the amide bond

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the benzamide moiety to introduce functional groups such as hydroxyl or carboxyl groups.

  • Reduction: : Reduction reactions can be used to convert functional groups within the molecule, such as converting nitro groups to amines.

  • Substitution: : Substitution reactions can be employed to replace hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are often used in substitution reactions.

Major Products Formed

  • Oxidation: : Products may include hydroxylated or carboxylated derivatives of the benzamide core.

  • Reduction: : Reduced derivatives, such as amines, can be formed.

  • Substitution: : Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide may exhibit various bioactivities, such as antimicrobial, anti-inflammatory, and anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In industry, this compound may find applications in the production of agrochemicals, dyes, and other chemical products due to its reactive nature and structural complexity.

Mechanism of Action

The mechanism by which 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-N-(piperidin-4-yl)benzamide: : This compound lacks the pyrazole moiety, which may affect its biological activity.

  • N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide: : This compound has a similar structure but without the 2,6-dimethyl groups, potentially altering its chemical properties and biological effects.

Uniqueness

The presence of both the pyrazole and piperidine moieties in 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

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